Vitamin K

Description

Vitamin K has been reported in Glycine max, Aronia melanocarpa, and other organisms with data available.

This compound is the term "this compound" refers to a group of chemically similar fat-soluble compounds called naphthoquinones: vitamin K1 (phytonadione) is found in plants and is the primary source of this compound for humans through dietary consumption, vitamin K2 compounds (menaquinones) are made by bacteria in the human gut, and vitamin K3 (menadione) is a water-soluble preparation available for adults only. This compound is necessary for the liver to produce the coagulation factors II, VII, IX, and X, as well as the clotting factors protein C, protein S, and protein Z; this compound deficiency can result in deficiencies of these coagulation factors and excess bleeding. An injection of this compound is routinely given to newborn infants to prevent this compound deficiency bleeding, also known as hemorrhagic disease of the newborn. This compound deficiency is rare in adults but may result from chronic malnutrition or an inability to absorb dietary vitamins.

Phylloquinone is often called vitamin K1. It is a fat-soluble vitamin that is stable to air and moisture but decomposes in sunlight. It is found naturally in a wide variety of green plants. Phylloquinone is also an antidote for coumatetralyl. This compound is needed for the posttranslational modification of certain proteins, mostly required for blood coagulation.

Phylloquinone is a metabolite found in or produced by Saccharomyces cerevisiae.

A lipid cofactor that is required for normal blood clotting. Several forms of this compound have been identified: this compound 1 (phytomenadione) derived from plants, this compound 2 (menaquinone) from bacteria, and synthetic naphthoquinone provitamins, this compound 3 (menadione). This compound 3 provitamins, after being alkylated in vivo, exhibit the antifibrinolytic activity of this compound. Green leafy vegetables, liver, cheese, butter, and egg yolk are good sources of this compound.

See other relationships...

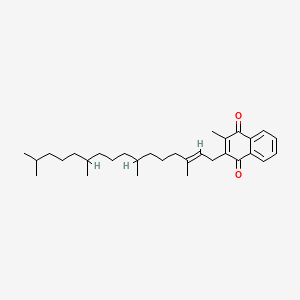

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXNTAXLNYFJB-LKUDQCMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12001-79-5, 27696-10-2, 81818-54-4, 84-80-0 | |

| Record name | Vitamin K | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin K semiquinone radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081818544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phylloquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vitamin K | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin K | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phylloquinone and Menaquinone Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways of phylloquinone (vitamin K1) and menaquinone (vitamin K2). It details the enzymatic steps, intermediates, and genetic regulation of these essential metabolic routes. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development targeting these pathways.

Introduction

Vitamins K are a group of fat-soluble vitamins essential for various physiological processes, including blood coagulation, bone metabolism, and signal transduction. The two primary natural forms are phylloquinone (K1), synthesized by plants and cyanobacteria, and a series of menaquinones (K2), predominantly produced by bacteria. The distinct biosynthetic pathways of these two vitamin K forms offer unique targets for antimicrobial drug development and metabolic engineering. This guide will explore the core differences and similarities between the phylloquinone and menaquinone biosynthetic pathways.

Core Biosynthetic Pathways

Both phylloquinone and menaquinone share a common biosynthetic origin, diverging from the shikimate pathway. The naphthoquinone ring of both vitamins is derived from chorismate. However, the subsequent steps and the origin of the aliphatic side chain differ significantly.

Menaquinone (Vitamin K2) Biosynthesis in Bacteria

The biosynthesis of menaquinone in bacteria, particularly well-studied in Escherichia coli, follows the canonical "menaquinone pathway." This pathway utilizes chorismate and α-ketoglutarate as primary precursors. The genes encoding the enzymes of this pathway are typically organized in the men operon (menA-G).[1]

The key steps are as follows:

-

Isochorismate synthesis: Chorismate is converted to isochorismate by isochorismate synthase (MenF) .

-

SEPHCHC synthesis: Isochorismate reacts with α-ketoglutarate in a reaction catalyzed by 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase (MenD) .[2]

-

SHCHC synthesis: The enolpyruvyl side chain of SEPHCHC is removed by SHCHC synthase (MenH) to yield 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).

-

o-Succinylbenzoate synthesis: SHCHC is aromatized to o-succinylbenzoate (OSB) by o-succinylbenzoate synthase (MenC) .[3]

-

OSB-CoA ligation: OSB is activated to its coenzyme A thioester, OSB-CoA, by o-succinylbenzoate-CoA ligase (MenE) .[4]

-

DHNA-CoA synthesis: OSB-CoA is cyclized to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) by DHNA-CoA synthase (MenB) .

-

DHNA formation: The CoA is removed from DHNA-CoA by a yet to be fully characterized thioesterase to yield 1,4-dihydroxy-2-naphthoate (DHNA).

-

Prenylation: The soluble DHNA is prenylated with a species-specific polyprenyl diphosphate by the membrane-bound DHNA-prenyltransferase (MenA) to form demethylmenaquinone.[5][6][7]

-

Methylation: Finally, demethylmenaquinone is methylated by demethylmenaquinone methyltransferase (MenG) to produce the final menaquinone.

Phylloquinone (Vitamin K1) Biosynthesis in Plants and Cyanobacteria

Phylloquinone biosynthesis in plants is a more complex, compartmentalized process, involving enzymes located in plastids and peroxisomes.[8][9] While it shares homology with the bacterial menaquinone pathway, there are key differences, notably the fusion of several men genes into a single multifunctional protein in plants called PHYLLO .[8][10]

The key steps are as follows:

-

Isochorismate synthesis: In plants, chorismate is converted to isochorismate by a separate isochorismate synthase (ICS) , which is not part of the PHYLLO protein.[11][12] This step represents a critical branch point for the synthesis of other important compounds like salicylic acid.

-

Early steps in the plastid: The subsequent three steps, analogous to the reactions catalyzed by MenD, MenC, and MenH in bacteria, are carried out by the multifunctional PHYLLO protein within the plastid, converting isochorismate and α-ketoglutarate to o-succinylbenzoate (OSB).

-

Peroxisomal steps: OSB is then transported to the peroxisome where it is activated to OSB-CoA by acyl-activating enzyme 14 (AAE14) , which is homologous to MenE.[13] Subsequently, DHNA-CoA synthase , homologous to MenB, catalyzes the formation of DHNA-CoA. Finally, a specific DHNA-CoA thioesterase (DHNAT) hydrolyzes DHNA-CoA to DHNA.

-

Final steps in the plastid: DHNA is transported back to the plastid for the final steps. DHNA phytyltransferase , homologous to MenA, catalyzes the attachment of a phytyl group from phytyl-diphosphate to DHNA, forming demethylphylloquinone.[14] The final methylation step is carried out by demethylphylloquinone methyltransferase , homologous to MenG, to produce phylloquinone.[15]

Quantitative Data on Biosynthetic Enzymes

The following tables summarize the available kinetic parameters for the enzymes involved in menaquinone and phylloquinone biosynthesis. Data is primarily from studies on E. coli, M. tuberculosis, and Arabidopsis thaliana. It is important to note that kinetic parameters can vary depending on the organism and assay conditions.

Table 1: Kinetic Parameters of Menaquinone Biosynthesis Enzymes

| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax or kcat | Reference(s) |

| MenF | E. coli | Chorismate | ~30 | - | [11] |

| MenD | E. coli | Isochorismate | 0.053 | - | [16] |

| 2-Oxoglutarate | 1.5 | - | [16] | ||

| MenC | E. coli | SHCHC | - | kcat/Km = 2.5 x 105 M-1s-1 | [17] |

| MenE | M. phlei | o-Succinylbenzoate | - | - | [13] |

| M. tuberculosis | ATP | Ki (competitive) = 5.4 nM (for OSB-AMS inhibitor) | - | [9] | |

| OSB | Ki (noncompetitive) = 11.2 nM (for OSB-AMS inhibitor) | - | [9] | ||

| MenA | M. tuberculosis | DHNA | 8.2 | - | [5] |

Table 2: Kinetic Parameters of Phylloquinone Biosynthesis Enzymes

| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax or kcat | Reference(s) |

| ICS1 | A. thaliana | Chorismate | 34.3 ± 3.7 | kcat = 38.1 ± 1.5 min-1 | [11] |

| ICS2 | A. thaliana | Chorismate | 28.8 ± 6.9 | kcat = 17.0 ± 1.2 min-1 | [11] |

| PHYLLO | A. thaliana | - | - | - | [8][10] |

| AAE14 | A. thaliana | - | - | - | [13] |

| DHNAT | A. thaliana | - | - | - | [13] |

Note: A dash (-) indicates that the data was not available in the searched literature.

Experimental Protocols

This section provides an overview of common experimental protocols used to study the enzymes of the phylloquinone and menaquinone biosynthetic pathways.

General Approach for Enzyme Assays

Most enzyme assays for these pathways involve the expression and purification of recombinant enzymes, followed by incubation with their respective substrates and detection of the product. Product formation can be monitored using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and spectrophotometry.

Specific Enzyme Assay Protocols

MenA (DHNA-prenyltransferase) Assay: [5]

-

Principle: This assay measures the transfer of a radiolabeled prenyl group from a donor like [1-3H]farnesyl diphosphate (FPP) to DHNA.

-

Reaction Mixture: 0.1 M Tris-HCl (pH 8.0), 5 mM MgCl2, 2.5 mM dithiothreitol, 0.1% CHAPS, membrane protein preparation containing MenA, DHNA, and [1-3H]FPP.

-

Procedure:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the lipid-soluble product (demethylmenaquinone).

-

Quantify the radioactivity in the product using liquid scintillation counting.

-

MenE (o-Succinylbenzoate-CoA Ligase) Assay: [18]

-

Principle: A coupled-enzyme assay where the product OSB-CoA is used by the subsequent enzyme, MenB, to produce a detectable product. Alternatively, a direct assay measures the production of pyrophosphate (PPi) or the consumption of ATP.

-

Pyrophosphate Detection Assay:

-

Reaction Mixture: Assay buffer, MenE enzyme, OSB, Coenzyme A, and ATP.

-

Procedure:

-

Initiate the reaction by adding ATP.

-

Incubate for a set time at room temperature.

-

Add a pyrophosphate detection reagent (e.g., a fluorescent sensor).

-

Measure the fluorescence, which is proportional to the amount of PPi produced.

-

-

Plant Isochorismate Synthase (ICS) Assay: [11]

-

Principle: This assay measures the conversion of chorismate to isochorismate.

-

Reaction Mixture: 100 mM Tris-HCl (pH 7.7), 10 mM MgCl2, 1.5 mM chorismate, and purified recombinant ICS enzyme.

-

Procedure:

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction and separate the substrate and product using reverse-phase HPLC.

-

Detect and quantify chorismate and isochorismate by their absorbance at 274 nm.

-

Genetic Regulation

Menaquinone Biosynthesis in Bacteria

In many bacteria, the genes for menaquinone biosynthesis (menA-G) are organized into one or more operons.[1] An operon is a cluster of genes under the control of a single promoter, allowing for their coordinated expression.[18] The regulation of the men operon is often linked to the cell's metabolic state and the availability of oxygen. For example, in E. coli, menaquinone is the primary quinone used for anaerobic respiration, and the expression of the men genes is upregulated under anaerobic conditions.

Phylloquinone Biosynthesis in Plants

The regulation of phylloquinone biosynthesis in plants is more complex due to the involvement of multiple cellular compartments and the branching of the pathway. The expression of the key genes, such as ICS and PHYLLO, is regulated by developmental cues and environmental stresses. For instance, the expression of ICS1 in Arabidopsis is strongly induced by pathogen attack to increase the production of the defense hormone salicylic acid, which can impact the flux towards phylloquinone.[11][12]

Conclusion

The biosynthetic pathways of phylloquinone and menaquinone, while sharing a common evolutionary origin, have distinct features in terms of their enzymatic machinery, subcellular organization, and regulation. Understanding these differences is crucial for developing targeted antimicrobial agents that inhibit bacterial menaquinone synthesis without affecting the host. Furthermore, knowledge of these pathways can be leveraged for the metabolic engineering of plants to enhance their nutritional value by increasing phylloquinone content. This technical guide provides a foundational understanding of these vital pathways to aid future research and development in these areas.

References

- 1. In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]

- 5. Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of six important amino acid residues of MenA from Bacillus subtilis natto for enzyme activity and formation of menaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Menaquinone (vitamin K2) biosynthesis: localization and characterization of the menA gene from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The biosynthesis of phylloquinone(vitamin K1) in higher plants [edoc.ub.uni-muenchen.de]

- 9. Stable analogues of OSB-AMP: potent inhibitors of MenE, the o-succinylbenzoate-CoA synthetase from bacterial menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A plant locus essential for phylloquinone (vitamin K1) biosynthesis originated from a fusion of four eubacterial genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. o-Succinylbenzoate: coenzyme A ligase, an enzyme involved in menaquinone (vitamin K2) biosynthesis, displays broad specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. uniprot.org [uniprot.org]

- 17. Evolution of enzymatic activity in the enolase superfamily: functional studies of the promiscuous o-succinylbenzoate synthase from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Expanding Horizon of Vitamin K: A Technical Guide to its Non-Canonical Signaling Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long recognized for its essential role in blood coagulation, vitamin K is emerging from the shadow of its canonical function as a gamma-glutamyl carboxylase cofactor to be appreciated as a pleiotropic signaling molecule. This technical guide delves into the non-canonical signaling functions of this compound, exploring its roles in regulating diverse cellular processes independent of the traditional coagulation cascade. We will examine the molecular mechanisms, present key quantitative data, provide detailed experimental protocols for studying these pathways, and visualize the intricate signaling networks. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this compound's non-canonical activities in areas such as oncology, inflammation, and neurodegeneration.

The Gas6/TAM Signaling Axis: A Bridge Between Apoptosis and Cellular Regulation

One of the most well-characterized non-canonical functions of this compound is mediated through the this compound-dependent protein, Growth Arrest-Specific 6 (Gas6). Gas6 acts as a ligand for the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases, initiating a signaling cascade that governs a multitude of cellular responses, including cell survival, proliferation, migration, and efferocytosis (the clearance of apoptotic cells).[1][2][3]

The functionality of Gas6 is critically dependent on this compound-mediated gamma-carboxylation of specific glutamate residues within its N-terminal Gla domain. This modification allows Gas6 to bind to phosphatidylserine exposed on the surface of apoptotic cells, effectively bridging the apoptotic cell with phagocytes expressing TAM receptors.[2][4]

Signaling Pathway

Upon binding of carboxylated Gas6 to a TAM receptor, the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation.[3][5][6]

References

- 1. This compound-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease [mdpi.com]

- 2. A fluorescent method to determine this compound-dependent gamma-glutamyl carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Gas6/TAM Axis in Sepsis: Time to Consider Its Potential Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GAS6-AXL signaling pathway triggers actin remodeling that drives membrane ruffling, macropinocytosis, and cancer-cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Koagulation Vitamin: A Technical Guide to the Discovery and Timeline of Vitamin K Vitamers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the pivotal discoveries and scientific advancements in our understanding of the vitamin K family. From its initial identification as an essential factor for blood coagulation to the elucidation of its diverse vitamers and their multifaceted roles in human health, this document provides a comprehensive timeline, details key experimental methodologies, and presents quantitative data for the various forms of this compound.

A Century of Discovery: The this compound Timeline

The journey of this compound discovery spans nearly a century, marked by serendipitous observations, meticulous biochemical analyses, and groundbreaking clinical applications.

-

1929: Danish scientist Henrik Dam, while studying cholesterol metabolism in chickens fed a fat-free diet, observes a hemorrhagic disease characterized by uncontrolled bleeding.[1][2][3] He notes that this condition is not prevented by the known vitamins A, C, or D.[3]

-

1935: Dam proposes the name "this compound" for the anti-hemorrhagic factor, derived from the German term "Koagulationsvitamin".[4]

-

1939: Edward A. Doisy at Saint Louis University and his team isolate vitamin K1 (phylloquinone) from alfalfa.[5] Concurrently, several laboratories, including that of Louis F. Fieser, achieve the chemical synthesis of vitamin K1.[5]

-

Late 1930s: Doisy's group also isolates a second form, vitamin K2 (menaquinone), from putrefied fishmeal.[5]

-

1943: Henrik Dam and Edward A. Doisy are jointly awarded the Nobel Prize in Physiology or Medicine for their discovery of this compound and its chemical nature.[5]

-

1945: Dentist Weston A. Price describes a "new vitamin-like activator" he calls "Activator X," which he finds in the butterfat, organs, and fat of animals consuming rapidly growing green grass, and in certain sea foods like fish eggs.[6][7] This is later identified as vitamin K2.[8]

-

1950s: The various forms of vitamin K2 (menaquinones) with differing side chain lengths (MK-n) are first identified.[4][9]

-

1970s: A major breakthrough in understanding the mechanism of this compound action occurs with the discovery of the this compound cycle and the identification of the this compound-dependent amino acid, gamma-carboxyglutamic acid (Gla).[3][10] This discovery elucidates how this compound acts as a cofactor for the enzyme gamma-glutamyl carboxylase.[5]

-

1970s-Present: A growing number of this compound-dependent proteins (VKDPs) are identified, expanding the known roles of this compound beyond coagulation to include bone metabolism, cardiovascular health, and cellular growth.[3][10] To date, 17 different VKDPs have been identified.[11]

The this compound Vitamers: A Comparative Overview

This compound is not a single compound but a family of fat-soluble vitamers that share a common 2-methyl-1,4-naphthoquinone ring structure. The primary forms are phylloquinone (K1) and a series of menaquinones (K2).

Table 1: Quantitative Comparison of Major this compound Vitamers

| Property | Vitamin K1 (Phylloquinone) | Vitamin K2 (Menaquinone-4, MK-4) | Vitamin K2 (Menaquinone-7, MK-7) |

| Primary Dietary Sources | Green leafy vegetables (kale, spinach, broccoli)[12] | Animal products (meat, eggs, dairy)[13] | Fermented foods (natto, some cheeses)[9] |

| Bioavailability | Lower from plant sources; enhanced with fats | Generally higher than K1 from food | High; well-absorbed[14][15] |

| Serum Half-life | Short (~1-2 hours) | Short (~2 hours peak, rapidly cleared)[15] | Long (~72 hours)[15] |

| Recommended Daily Intake (Adults) | 90-120 mcg (total this compound)[16] | Not specifically established | Not specifically established |

Key Experimental Protocols

The discovery and characterization of this compound were reliant on the development of robust bioassays and analytical techniques.

The Chick Anti-Hemorrhagic Assay

This bioassay was fundamental to the initial discovery and quantification of this compound activity.

Objective: To determine the this compound activity of a test substance by measuring its ability to reverse or prevent hemorrhagic symptoms in this compound-deficient chicks.

Methodology:

-

Induction of this compound Deficiency:

-

Newly hatched chicks are placed on a this compound-deficient diet for a period of 2-3 weeks.[13]

-

The diet is typically a purified or semi-purified formulation, free of green plant material and other sources of this compound.

-

The development of deficiency is monitored by observing for signs of hemorrhage (e.g., subcutaneous bleeding, bruising) and by measuring prothrombin time.[13]

-

-

Administration of Test Substance:

-

The test substance is administered to groups of deficient chicks, either orally or via injection.

-

Different doses of the test substance are typically evaluated.

-

A control group receives no test substance, and a positive control group receives a known amount of a standard this compound preparation.

-

-

Assessment of Anti-Hemorrhagic Activity:

-

After a defined period (e.g., 24-48 hours), blood samples are collected from the chicks.

-

Prothrombin time is measured to assess the degree of blood coagulation. A shorter prothrombin time indicates higher this compound activity.

-

The potency of the test substance is determined by comparing the prothrombin time of the test groups to that of the standard this compound preparation.[13]

-

Isolation and Structural Elucidation of Phylloquinone (Vitamin K1)

The isolation of vitamin K1 from alfalfa by Doisy's group was a landmark achievement.

Objective: To isolate and purify vitamin K1 from a natural source and determine its chemical structure.

Methodology:

-

Extraction:

-

Dried alfalfa meal is extracted with a non-polar solvent such as petroleum ether or hexane to obtain a crude lipid extract.

-

The solvent is evaporated to yield a concentrated oil.

-

-

Chromatographic Separation:

-

The crude extract is subjected to a series of chromatographic steps to separate the various components. This may include:

-

Adsorption chromatography on columns packed with materials like magnesium oxide or silica gel.

-

Elution with a gradient of solvents of increasing polarity.

-

Fractions are collected and monitored for anti-hemorrhagic activity using the chick bioassay.

-

-

-

Purification and Crystallization:

-

Active fractions are further purified by repeated chromatography and crystallization to obtain pure vitamin K1 as a yellow oil.

-

-

Structural Elucidation:

-

The purified vitamin K1 is subjected to various analytical techniques to determine its chemical structure, including:

-

Elemental analysis to determine the empirical formula.

-

Ultraviolet (UV) and Infrared (IR) spectroscopy to identify functional groups.

-

Nuclear Magnetic Resonance (NMR) spectroscopy to determine the arrangement of atoms.

-

Mass spectrometry to determine the molecular weight and fragmentation pattern.

-

-

The this compound Cycle and its Significance

The biological activity of this compound is mediated through a cyclic pathway that allows for the continuous carboxylation of this compound-dependent proteins.

This cycle is crucial for the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in VKDPs.[17] This carboxylation is essential for the calcium-binding capacity of these proteins, which is critical for their biological function in processes such as blood coagulation and bone mineralization.[5]

Experimental Workflow: Gamma-Glutamyl Carboxylase (GGCX) Activity Assay

Assessing the activity of GGCX is fundamental to understanding the efficacy of this compound vitamers and the impact of genetic variations or inhibitors on the this compound cycle.

Conclusion

The discovery and ongoing research into the this compound family have unveiled a complex and vital area of nutritional science. From its initial role in hemostasis, the functions of this compound have expanded to encompass a wide range of physiological processes. The distinct properties of the different vitamers, particularly the long half-life and extrahepatic distribution of menaquinone-7, present exciting opportunities for targeted nutritional interventions and drug development. A thorough understanding of the historical discoveries, experimental methodologies, and quantitative characteristics of each vitamer is essential for researchers and scientists working to harness the full potential of this multifaceted vitamin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The discovery of this compound and its clinical applications [pubmed.ncbi.nlm.nih.gov]

- 4. vitamink2.ca [vitamink2.ca]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. What is Activator X? Could It Supercharge Your Health? | by Dean Gee | ILLUMINATION | Medium [medium.com]

- 8. A fluorescent method to determine this compound-dependent gamma-glutamyl carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. karger.com [karger.com]

- 11. researchgate.net [researchgate.net]

- 12. Food Sources of this compound | HealthLink BC [healthlinkbc.ca]

- 13. nobelprize.org [nobelprize.org]

- 14. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]

- 15. menaq7.com [menaq7.com]

- 16. amplahealth.org [amplahealth.org]

- 17. Functional Study of the this compound Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Gut Microbiota in Menaquinone (Vitamin K2) Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin K2, a family of molecules known as menaquinones (MK-n), plays a crucial role in human health beyond its traditional association with blood coagulation, impacting cardiovascular and bone health.[1] While dietary sources contribute to the human vitamin K budget, the gut microbiota serves as a significant endogenous factory for menaquinone synthesis.[2] This guide provides a comprehensive technical overview of the intricate relationship between the gut microbiota and menaquinone production. It delves into the biosynthetic pathways, identifies key bacterial producers, and outlines the experimental methodologies used to investigate this vital metabolic function. Quantitative data are summarized for clarity, and critical pathways and workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Biosynthesis of Menaquinones by Gut Microbiota

Bacteria synthesize menaquinones as essential components of their electron transport chains, particularly during anaerobic respiration.[3] The biosynthesis of menaquinones is a complex process involving multiple metabolic pathways, including glycolysis, the pentose phosphate pathway, and the shikimate pathway.[4]

There are two primary pathways for the biosynthesis of the naphthoquinone ring, the core structure of menaquinones:

-

The Classical (o-succinylbenzoate) Pathway: This is the most common pathway, utilized by the vast majority of prokaryotes, including Escherichia coli.[5] It begins with chorismate, a product of the shikimate pathway.[6] A series of enzymatic reactions catalyzed by proteins encoded by the men gene cluster (MenA-H) converts chorismate into 1,4-dihydroxy-2-naphthoate (DHNA).[6][7]

-

The Futalosine Pathway: A more recently discovered alternative pathway found in microorganisms that lack the men genes.[6] This pathway also starts with chorismate but proceeds through different intermediates.[6]

The isoprenoid side chain, which varies in length and defines the different menaquinone forms (e.g., MK-4, MK-7), is synthesized via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway.[4] The final step in menaquinone synthesis is the attachment of the isoprenoid side chain to the DHNA ring, a reaction catalyzed by a prenyltransferase.[6]

Mandatory Visualization: Menaquinone Biosynthesis Pathway

Caption: Classical menaquinone biosynthesis pathway in bacteria.

Key Bacterial Producers of Menaquinones in the Human Gut

A diverse range of bacterial species within the human gut microbiome can synthesize menaquinones.[8] The specific forms and quantities of menaquinones produced vary significantly between different bacterial genera and species.[9]

| Bacterial Genus/Species | Predominant Menaquinone (MK-n) Forms Produced | Phylum |

| Bacteroides spp. (e.g., B. fragilis) | MK-10, MK-11 | Bacteroidetes |

| Prevotella spp. | Associated with menaquinone presence | Bacteroidetes |

| Escherichia coli | MK-8 | Proteobacteria |

| Klebsiella pneumoniae | Menaquinone producer | Proteobacteria |

| Eubacterium lentum | MK-6 | Firmicutes |

| Veillonella spp. | MK-7 | Firmicutes |

| Lactococcus lactis | MK-8, MK-9 | Firmicutes |

| Propionibacterium spp. | Menaquinone producer | Actinobacteria |

| Bacillus spp. (e.g., B. subtilis) | MK-7 | Firmicutes |

This table is a summary of findings from multiple sources.[6][8][9][10]

Factors Influencing Menaquinone Synthesis and Bioavailability

The production of menaquinones by the gut microbiota is not static and can be influenced by several factors:

-

Diet: Dietary components can modulate the composition of the gut microbiota, thereby indirectly affecting menaquinone synthesis. For example, diets rich in whole grains have been shown to alter fecal menaquinone concentrations.[11]

-

Antibiotics: Broad-spectrum antibiotics can disrupt the gut microbiota, potentially leading to a deficiency in menaquinone-producing bacteria.[12]

-

Host Factors: Host genetics and the physiological state of the gastrointestinal tract can influence the microbial ecosystem and, consequently, menaquinone production.

-

Microbial Interactions: The complex interactions between different bacterial species within the gut can also impact the synthesis of menaquinones. Some bacteria that cannot synthesize menaquinones on their own can utilize those produced by other species.[13]

The contribution of gut-synthesized menaquinones to the host's this compound status is a subject of ongoing research. While it is established that menaquinones are produced in the colon, their absorption from this region is thought to be less efficient than the absorption of dietary vitamin K1 (phylloquinone) in the small intestine.[14] However, evidence suggests that bacterially synthesized menaquinones, particularly in the ileum, can play a significant role in meeting the host's this compound requirements.[2]

Mandatory Visualization: Factors Influencing Host Menaquinone Status

Caption: Interplay of factors affecting host menaquinone levels.

Experimental Protocols for Studying Menaquinone Synthesis

Investigating the role of gut microbiota in menaquinone synthesis requires a combination of microbiological, analytical, and in vivo techniques.

Anaerobic Cultivation of Menaquinone-Producing Bacteria

-

Media Preparation: Prepare an appropriate anaerobic broth or agar medium (e.g., Brain Heart Infusion, supplemented with hemin and vitamin K1 as a growth factor for some anaerobes).

-

Inoculation: In an anaerobic chamber or using anaerobic jars, inoculate the medium with a pure culture of the bacterium of interest or a complex fecal sample.

-

Incubation: Incubate the cultures under anaerobic conditions (e.g., 85% N2, 10% CO2, 5% H2) at 37°C for a duration appropriate for the growth of the target organisms (typically 24-72 hours).

-

Harvesting: Centrifuge the culture to pellet the bacterial cells. Wash the cells with a suitable buffer to remove residual media components.

Quantification of Menaquinones by High-Performance Liquid Chromatography (HPLC)

-

Extraction:

-

Lyophilize the bacterial cell pellets or fecal samples.

-

Extract lipids, including menaquinones, using a two-phase solvent system, typically chloroform/methanol or hexane/isopropanol.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Purification (Optional): For complex samples, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

HPLC Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., ethanol or isopropanol).

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the menaquinones using a mobile phase gradient, often consisting of a non-polar solvent in a polar organic modifier.

-

Detect the menaquinones using a UV detector (at ~248 nm) or a fluorescence detector (after post-column reduction). Mass spectrometry (LC-MS) can also be used for more sensitive and specific quantification.[15]

-

-

Quantification: Compare the peak areas of the samples to those of known standards for different menaquinone isoforms (MK-4 through MK-13).

Germ-Free Animal Models

-

Gnotobiotic Setup: Utilize germ-free animals (typically mice or rats) raised in sterile isolators to eliminate any contribution from a native gut microbiota.

-

Colonization: Monocolonize the germ-free animals with a specific menaquinone-producing bacterial strain or a defined consortium of bacteria.

-

Dietary Control: Feed the animals a this compound-deficient diet to ensure that the only source of menaquinones is from the colonized bacteria.

-

Sample Collection: Collect fecal samples, cecal contents, and tissues (e.g., liver) for menaquinone analysis using HPLC.

-

Analysis: Compare the menaquinone levels in the colonized animals to those in germ-free controls to determine the contribution of the specific bacteria to the host's this compound status.

Mandatory Visualization: Experimental Workflow for Menaquinone Quantification

Caption: Workflow for quantifying microbial menaquinones.

Conclusion and Future Directions

The gut microbiota is a significant and dynamic source of menaquinones, with the potential to impact human health. Understanding the specific bacterial species responsible for menaquinone synthesis, the factors that regulate their production, and the extent of their absorption by the host is critical for developing novel therapeutic and nutritional strategies. Future research should focus on:

-

Metagenomic and Metatranscriptomic Analyses: To identify the prevalence and activity of menaquinone biosynthesis genes in diverse human populations.

-

Stable Isotope Labeling Studies: To trace the fate of microbially synthesized menaquinones and accurately quantify their contribution to host this compound status.

-

Clinical Intervention Studies: To investigate the effects of prebiotics, probiotics, and dietary interventions on gut menaquinone production and its association with health outcomes.

By elucidating the complex interplay between the gut microbiota and this compound metabolism, researchers and drug development professionals can unlock new avenues for promoting cardiovascular and bone health and potentially mitigating chronic diseases.

References

- 1. researchportal.vub.be [researchportal.vub.be]

- 2. The production of menaquinones (vitamin K2) by intestinal bacteria and their role in maintaining coagulation homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Review Explores Relationship Between this compound and the Gut Microbiome [casi.org]

- 9. The Relationship Among Intestinal Bacteria, this compound and Response of this compound Antagonist: A Review of Evidence and Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of menaquinones by intestinal anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fecal concentrations of bacterially derived this compound forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Everything You Need to Know About Vitamin K2 [healthline.com]

- 13. Quinones are growth factors for the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Colonic absorption of menaquinone-4 and menaquinone-9 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

The Core Mechanism of Vitamin K-Dependent Carboxylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the intricate molecular mechanism of vitamin K-dependent γ-glutamyl carboxylation, a critical post-translational modification essential for the biological activity of a specific group of proteins involved in blood coagulation, bone metabolism, and vascular biology. This document provides a comprehensive overview of the this compound cycle, the enzymatic machinery, reaction kinetics, and detailed experimental protocols for studying this vital biological process.

Introduction to this compound-Dependent Carboxylation

This compound, a fat-soluble vitamin, functions as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2] This enzyme catalyzes the conversion of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues within the "Gla domains" of this compound-dependent proteins (VKDPs).[3][4][5] This modification is crucial as the Gla residues are responsible for the calcium-binding properties of these proteins, which is a prerequisite for their biological function.[1][2] Prominent VKDPs include the blood coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C, S, and Z.[1][4][5]

The carboxylation reaction is intrinsically linked to the This compound cycle , a metabolic pathway that regenerates the active form of this compound.[1][3][6] This cycle involves the interplay of two key enzymes located in the endoplasmic reticulum (ER): GGCX and this compound epoxide reductase (VKOR).[3][7]

The this compound Cycle: A Signaling Pathway for Carboxylation

The this compound cycle is a continuous process that ensures a sustained supply of the active form of this compound, the hydroquinone (KH2), which is required by GGCX.[3][6][8] The cycle is initiated with the dietary intake of this compound in its quinone form.[6]

As depicted in Figure 1, the quinone form of this compound is reduced to the active hydroquinone form (KH2) by VKOR.[6] GGCX then utilizes KH2 as a cofactor to carboxylate Glu residues to Gla.[3][4][5] In this coupled reaction, KH2 is oxidized to this compound epoxide (KO).[3][6] To complete the cycle, VKOR catalyzes the reduction of KO back to the quinone form, which can then be re-reduced to KH2.[6] The anticoagulant drug warfarin exerts its effect by inhibiting VKOR, thereby disrupting the recycling of this compound and impairing the carboxylation of coagulation factors.[9][10][11]

Enzymatic Mechanism of γ-Glutamyl Carboxylase (GGCX)

GGCX is an integral membrane protein of the endoplasmic reticulum that catalyzes the carboxylation reaction.[4][5] The catalytic mechanism is a complex process that involves the activation of a C-H bond at the γ-carbon of the glutamate residue.

The widely accepted "base-strength amplification" model proposes that GGCX utilizes the energy from the oxidation of this compound hydroquinone to generate a strong base capable of abstracting a proton from the γ-carbon of glutamate.[12]

The reaction begins with the deprotonation of KH2, which then reacts with molecular oxygen to form a highly reactive this compound hydroperoxide or a related peroxy-bridge intermediate.[12] This intermediate is a strong base that abstracts a proton from the γ-carbon of a glutamate residue, forming a carbanion intermediate.[3][12] This carbanion then attacks a molecule of carbon dioxide, resulting in the formation of a γ-carboxyglutamate residue.[3] Concurrently, the this compound intermediate collapses to form this compound epoxide.[12]

Quantitative Data on Enzyme Kinetics

The efficiency of the this compound-dependent carboxylation is governed by the kinetic parameters of GGCX and VKOR. These parameters can be influenced by substrate and cofactor concentrations, as well as the presence of inhibitors.

Table 1: Michaelis-Menten Constants (Km) for VKOR Activity

| Tissue | Genotype | Km (μM) |

|---|---|---|

| Liver | Wild Type | 2.8 ± 0.4 |

| Liver | Y139C | 4.2 ± 0.6 |

| Kidney | Wild Type | 3.1 ± 0.5 |

| Kidney | Y139C | 5.0 ± 0.8 |

| Testis | Wild Type | 2.9 ± 0.4 |

| Testis | Y139C | 4.5 ± 0.7 |

| Lung | Wild Type | 3.3 ± 0.5 |

| Lung | Y139C | 5.2 ± 0.9 |

Data adapted from studies on rat models.[13]

Table 2: Warfarin Inhibition Constants (IC50) for VKORC1 Mutants

| VKORC1 Mutant | Warfarin IC50 (μM) | Fold Resistance vs. Wild-Type |

|---|---|---|

| Wild-Type | 0.005 ± 0.001 | 1 |

| Y25F | 0.3 ± 0.1 | ~60 |

| A26P | 0.065 ± 0.015 | ~13 |

| Y139F | 3.0 ± 0.5 | ~600 |

Data from cell-based functional studies.[9]

Experimental Protocols

In Vitro γ-Glutamyl Carboxylation Assay

This assay measures the incorporation of radiolabeled CO2 into a synthetic peptide substrate.

Materials:

-

Purified recombinant GGCX

-

Synthetic peptide substrate (e.g., FLEEL)

-

Vitamin K1 hydroquinone (KH2)

-

[¹⁴C]NaHCO₃ (source of ¹⁴CO₂)

-

Dithiothreitol (DTT)

-

CHAPS buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing CHAPS buffer, DTT, the synthetic peptide substrate, and purified GGCX.

-

Initiate the reaction by adding vitamin K1 hydroquinone and [¹⁴C]NaHCO₃.

-

Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding TCA to precipitate the peptide.

-

Wash the precipitate to remove unincorporated [¹⁴C]NaHCO₃.

-

Dissolve the washed precipitate and measure the incorporated radioactivity using a scintillation counter.

Microsomal VKOR Activity Assay

This assay measures the conversion of this compound epoxide (KO) to this compound by VKOR in microsomal preparations.

Materials:

-

Microsomes prepared from cells or tissues expressing VKOR

-

Vitamin K1 epoxide (KO)

-

Dithiothreitol (DTT) or reduced glutathione (GSH) as a reducing agent[14]

-

Reaction buffer (e.g., 200 mM HEPES, pH 7.5, containing 150 mM KCl)[14][15]

-

Isopropanol/hexane solution

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column

Procedure:

-

Pre-incubate the microsomal preparation with or without an inhibitor (e.g., warfarin) on ice.[15]

-

Initiate the reaction by adding the reaction buffer containing the reducing agent and vitamin K1 epoxide.[14][15]

-

Incubate the reaction at 30°C for a specified time (e.g., 1.5 hours).[15]

-

Stop the reaction by adding an isopropanol/hexane mixture to extract the lipids.[15]

-

Separate the hexane phase, evaporate it to dryness, and resuspend the residue in a suitable solvent (e.g., methanol).[15]

-

Analyze the conversion of KO to this compound using HPLC.[15]

Cell-Based Carboxylation Assay

This assay assesses the carboxylation of a reporter protein in a cellular context.

This assay typically utilizes a reporter protein, such as a chimeric Factor IX Gla domain-Protein C (FIXgla-PC), expressed in a cell line like HEK293.[16][17] The extent of carboxylation of the secreted reporter protein is then quantified using an ELISA with an antibody specific to the fully carboxylated Gla domain.[17] This approach allows for the study of GGCX and VKOR function in a more physiologically relevant environment.[4][5]

Conclusion

The this compound-dependent carboxylation is a sophisticated and vital post-translational modification. A thorough understanding of its mechanism, the enzymes involved, and their kinetics is paramount for research in hemostasis, bone biology, and for the development of novel anticoagulant therapies. The experimental protocols provided herein offer a foundation for the investigation of this intricate biological process. Further research into the structure and regulation of GGCX and VKOR will undoubtedly unveil new insights into the diverse roles of this compound-dependent proteins in health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]

- 3. This compound-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease [mdpi.com]

- 4. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]

- 6. m.youtube.com [m.youtube.com]

- 7. The catalytic mechanism of this compound epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Study of the this compound Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Warfarin and this compound epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and function of this compound epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. google.com [google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Establishment of the Variation of this compound Status According to Vkorc1 Point Mutations Using Rat Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane this compound epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multiplexed measurement of variant abundance and activity reveals VKOR topology, active site and human variant impact - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Insights into this compound-dependent carboxylation: home field advantage | Haematologica [haematologica.org]

The Expanding Roles of Vitamin K-Dependent Proteins Beyond Coagulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K-dependent proteins (VKDPs), a group of proteins requiring this compound-mediated gamma-carboxylation for their biological activity, have long been recognized for their essential roles in hemostasis. However, a growing body of evidence has illuminated their critical extrahepatic functions, extending their relevance to a wide array of physiological and pathological processes. This technical guide provides an in-depth exploration of the core extrahepatic roles of key VKDPs, including Matrix Gla Protein (MGP), Osteocalcin, Growth Arrest-Specific protein 6 (Gas6), Gla-Rich Protein (GRP), and Protein S. We delve into their molecular mechanisms, associated signaling pathways, and the experimental methodologies employed to investigate their functions. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the burgeoning field of extrahepatic VKDPs and their therapeutic potential.

Introduction: The Significance of Gamma-Carboxylation

The defining feature of this compound-dependent proteins is the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues. This reaction is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), which utilizes this compound as an essential cofactor. The presence of Gla residues confers a negative charge to the protein, enabling it to bind to positively charged calcium ions and hydroxyapatite crystals. This calcium-binding capacity is fundamental to the diverse functions of VKDPs, from regulating blood coagulation to inhibiting soft tissue calcification and modulating signal transduction.[1][2]

The this compound cycle is a critical cellular process that ensures a continuous supply of the reduced form of this compound (hydroquinone), the active cofactor for GGCX. This cycle involves the reduction of this compound quinone to hydroquinone and the subsequent conversion of this compound epoxide back to the quinone form by the enzyme this compound epoxide reductase (VKOR). Warfarin, a commonly used anticoagulant, exerts its effect by inhibiting VKOR, thereby limiting the availability of reduced this compound and impairing the carboxylation and function of VKDPs.[3]

Matrix Gla Protein (MGP): The Guardian of Vascular Health

Matrix Gla Protein (MGP) is a potent inhibitor of vascular calcification, a pathological process implicated in cardiovascular disease, particularly in patients with chronic kidney disease (CKD).[4][5][6][7] Synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes, MGP undergoes both this compound-dependent carboxylation and phosphorylation to become fully active.[6][8][9]

Extrahepatic Functions of MGP

-

Inhibition of Vascular Calcification: Carboxylated MGP (cMGP) directly binds to calcium phosphate crystals, preventing their growth and deposition within the vascular wall.[5][6] It also inhibits the osteogenic transdifferentiation of VSMCs, a key cellular event in the calcification process.[4] MGP is thought to antagonize the pro-calcific effects of Bone Morphogenetic Proteins (BMPs) such as BMP-2 and BMP-4.[4][6]

-

Regulation of Bone Metabolism: While primarily known for its vascular role, MGP is also expressed in bone and cartilage, suggesting a role in skeletal development and homeostasis.[4][6]

Signaling Pathways

The precise signaling pathways through which MGP exerts its inhibitory effects on vascular calcification are still being elucidated. However, a key mechanism involves the antagonism of BMP signaling.

Caption: MGP's inhibition of the BMP signaling pathway.

Experimental Protocols

Table 1: Methodologies for Studying Matrix Gla Protein

| Experiment | Methodology | Description | Quantitative Data Example |

| Measurement of MGP isoforms | Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes conformation-specific monoclonal antibodies to differentiate between total MGP, carboxylated MGP (cMGP), uncarboxylated MGP (ucMGP), and dephosphorylated-uncarboxylated MGP (dp-ucMGP).[7] | Serum dp-ucMGP levels in healthy individuals: ~300-700 pmol/L.[10] |

| Assessment of Vascular Calcification | In vitro cell culture of Vascular Smooth Muscle Cells (VSMCs) | VSMCs are cultured in a calcifying medium (high phosphate) to induce osteogenic differentiation and mineralization. The inhibitory effect of MGP can be assessed.[11] | Alizarin Red S staining to quantify calcium deposition. |

| Immunohistochemistry | Staining of arterial tissue sections | Uses antibodies specific to different MGP isoforms to visualize their localization within healthy and calcified vascular tissues.[12] | Co-localization of ucMGP with areas of calcification. |

Osteocalcin: A Bone-Derived Hormone with Systemic Effects

Osteocalcin, also known as bone Gla protein (BGP), is the most abundant non-collagenous protein in bone, produced by osteoblasts.[13][14] While its role in bone mineralization is well-established, emerging evidence indicates that its uncarboxylated form (ucOC) functions as a hormone with significant extra-skeletal effects, particularly in energy metabolism.[13][14][15][16]

Extrahepatic Functions of Osteocalcin

-

Regulation of Glucose Homeostasis: Undercarboxylated osteocalcin has been shown to increase insulin secretion and proliferation of pancreatic β-cells.[13][14][15] It also improves insulin sensitivity in peripheral tissues.[13][14][16]

-

Energy Metabolism: ucOC can reduce the accumulation of visceral fat.[13][14][15]

-

Male Fertility: Osteocalcin has been implicated in stimulating testosterone production in the testes.[13][14]

-

Brain Function: There is evidence suggesting a role for osteocalcin in cognitive function.[13][14]

Signaling Pathways

The hormonal actions of undercarboxylated osteocalcin are mediated through specific G-protein coupled receptors, such as GPRC6A, in target tissues.

Caption: Hormonal signaling of undercarboxylated osteocalcin.

Experimental Protocols

Table 2: Methodologies for Studying Osteocalcin

| Experiment | Methodology | Description | Quantitative Data Example |

| Measurement of Osteocalcin Carboxylation Status | Hydroxyapatite (HAP) Binding Assay | This method separates carboxylated osteocalcin (which binds to HAP) from uncarboxylated osteocalcin. The amount of ucOC in the supernatant is then quantified by immunoassay.[6] | Percentage of ucOC in total osteocalcin can be determined. |

| Direct Immunoassay for ucOC | ELISA | Utilizes monoclonal antibodies that specifically recognize the uncarboxylated form of osteocalcin.[4] | Serum ucOC levels in healthy individuals can be measured. |

| Cell-based Assays | Pancreatic β-cell culture | The effect of different forms of osteocalcin on insulin secretion and cell proliferation can be assessed. | Glucose-stimulated insulin secretion (GSIS) assay. |

Growth Arrest-Specific Protein 6 (Gas6): A Modulator of Cell Signaling

Gas6 is a this compound-dependent protein that functions as a ligand for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[17] The Gas6/TAM signaling pathway is involved in a multitude of cellular processes, including cell growth, survival, and inflammation.[17][18]

Extrahepatic Functions of Gas6

-

Cell Growth and Survival: Gas6 promotes cell proliferation and protects against apoptosis in various cell types.[17]

-

Inflammation and Immunity: The Gas6/TAM system plays a role in the clearance of apoptotic cells and the dampening of inflammatory responses.[18]

-

Nervous System: Gas6 is widely distributed in the central nervous system and is implicated in its development and protection.[17][18]

-

Kidney Function: Dysregulation of Gas6 has been associated with chronic kidney disease.[9][19]

-

Cancer: The Gas6/Axl signaling axis is often upregulated in cancer and is associated with tumor progression and drug resistance.[11][20]

Signaling Pathways

The binding of Gas6 to its TAM receptors activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.

Caption: The Gas6/TAM signaling pathway.

Experimental Protocols

Table 3: Methodologies for Studying Gas6

| Experiment | Methodology | Description | Quantitative Data Example |

| Measurement of Gas6 levels | ELISA | Quantifies the concentration of Gas6 in plasma, serum, or cell culture supernatants. | Plasma Gas6 levels in healthy individuals: ~15-60 ng/mL. |

| Assessment of TAM Receptor Activation | Western Blotting | Detects the phosphorylation of TAM receptors and downstream signaling proteins (e.g., Akt, ERK) upon Gas6 stimulation. | Fold-change in protein phosphorylation. |

| Cell Migration and Invasion Assays | Transwell Assay (Boyden Chamber) | Measures the ability of Gas6 to promote the migration and invasion of cells through a porous membrane. | Number of migrated/invaded cells per field. |

Gla-Rich Protein (GRP): A Novel Player in Calcification and Inflammation

Gla-Rich Protein (GRP), also known as Upper Zone of Growth Plate and Cartilage Matrix Associated Protein (UCMA), is the most densely gamma-carboxylated protein identified to date.[21][22] It is expressed in cartilage and bone and has been found to accumulate at sites of pathological calcification.[21]

Extrahepatic Functions of GRP

-

Inhibition of Calcification: Similar to MGP, GRP is thought to function as an inhibitor of ectopic calcification.[21][22][23] It may modulate calcium availability in the extracellular matrix.[21]

-

Cartilage Homeostasis: GRP may play a role in the organization and stabilization of the cartilage matrix due to its association with fibrillar collagens.[21]

-

Inflammation: Recent studies suggest that GRP has anti-inflammatory properties and may be involved in the cross-talk between calcification and inflammation, particularly in osteoarthritis.[22]

Experimental Protocols

Table 4: Methodologies for Studying GRP

| Experiment | Methodology | Description | Quantitative Data Example |

| Measurement of GRP levels | ELISA | Quantifies GRP concentrations in serum or other biological fluids. | Serum GRP levels can be measured in pg/mL to ng/mL range. |

| Assessment of Calcification Inhibition | In vitro calcification assays | Similar to those used for MGP, these assays can determine the ability of GRP to inhibit mineral deposition in cell cultures.[22] | Reduction in calcium content in GRP-treated cultures. |

| Gene Expression Analysis | Real-time PCR | Measures the mRNA expression levels of GRP in different tissues or in response to various stimuli. | Fold-change in GRP gene expression. |

Protein S: Beyond Anticoagulation

Protein S is a well-known anticoagulant that acts as a cofactor for activated protein C (APC) in the degradation of coagulation factors Va and VIIIa. However, Protein S also has functions independent of its role in hemostasis.

Extrahepatic Functions of Protein S

-

Apoptotic Cell Clearance: Protein S can bind to phosphatidylserine on the surface of apoptotic cells, facilitating their recognition and removal by phagocytes through interaction with TAM receptors.[18]

-

Nervous System: Protein S is present in the brain and may have neuroprotective effects.[18]

-

Cancer: The role of Protein S in cancer is complex and appears to be context-dependent, with both pro- and anti-tumorigenic effects reported.[24]

Signaling Pathways

The interaction of Protein S with TAM receptors on phagocytes is a key signaling event in the clearance of apoptotic cells.

Caption: Protein S-mediated clearance of apoptotic cells.

Experimental Protocols

Table 5: Methodologies for Studying Protein S

| Experiment | Methodology | Description | Quantitative Data Example |

| Measurement of Protein S levels | Immunoassays (ELISA, RIA) | Quantify total and free Protein S antigen levels in plasma. | Normal plasma concentration of total Protein S is approximately 20-25 µg/mL. |

| Functional Assays | Clotting-based assays | Measure the anticoagulant activity of Protein S as a cofactor for APC. | Prolongation of clotting time. |

| Phagocytosis Assays | Flow cytometry or microscopy | Assess the ability of Protein S to enhance the engulfment of apoptotic cells by phagocytes (e.g., macrophages). | Percentage of phagocytic cells containing labeled apoptotic bodies. |

Conclusion and Future Directions

The extrahepatic roles of this compound-dependent proteins represent a rapidly evolving field of research with significant implications for human health and disease. From the prevention of vascular calcification by MGP to the hormonal regulation of metabolism by osteocalcin and the intricate cell signaling modulated by Gas6 and Protein S, it is clear that the biological significance of this protein family extends far beyond hemostasis.

For drug development professionals, these proteins and their associated pathways present novel therapeutic targets for a range of conditions, including cardiovascular disease, metabolic disorders, and cancer. The development of specific agonists or antagonists for these pathways, as well as strategies to optimize the carboxylation status of VKDPs through this compound supplementation, hold considerable promise.

Future research should continue to unravel the complex signaling networks regulated by extrahepatic VKDPs, identify new members of this protein family, and further elucidate their roles in health and disease. The refinement of experimental methodologies and the implementation of well-designed clinical trials will be crucial in translating our growing understanding of these multifaceted proteins into effective therapeutic interventions.

References

- 1. cosmobiousa.com [cosmobiousa.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study protocol of the InterVitaminK trial: a Danish population-based randomised double-blinded placebo-controlled trial of the effects of this compound (menaquinone-7) supplementation on cardiovascular, metabolic and bone health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ELISA Kit [ABIN6971070] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]

- 8. In vitro models for calcification - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. An ELISA-based method to quantify osteocalcin carboxylation in mice. [vivo.weill.cornell.edu]

- 11. mdpi.com [mdpi.com]

- 12. Novel conformation-specific antibodies against matrix gamma-carboxyglutamic acid (Gla) protein: undercarboxylated matrix Gla protein as marker for vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Randomized Controlled Clinical Trial of the Effect of Treatment with Vitamin K2 on Vascular Calcification in Hemodialysis Patients (Trevasc-HDK) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of bioactive osteocalcin in humans using a novel immunoassay reveals association with glucose metabolism and β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gla-Rich Protein Is a Novel this compound-Dependent Protein Present in Serum That Accumulates at Sites of Pathological Calcifications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Functional study of the this compound cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. In Vitro Models of Cardiovascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pure.psu.edu [pure.psu.edu]

Methodological & Application

Application Note: Quantification of Vitamin K1, MK-4, and MK-7 in Human Plasma by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K is a group of fat-soluble vitamins essential for blood coagulation and bone and cardiovascular health. The two primary natural forms are vitamin K1 (phylloquinone, PK) and vitamin K2 (menaquinones, MKs).[1][2] Vitamin K1 is primarily found in green leafy vegetables, while vitamin K2 is a series of compounds with varying side-chain lengths, such as MK-4 and MK-7, found in animal tissues and fermented foods.[1] Accurate quantification of this compound levels in plasma is crucial for clinical research and nutritional studies, but it presents analytical challenges due to their lipophilic nature and low circulating concentrations.[2][3]

This application note describes a robust and sensitive method for the simultaneous quantification of vitamin K1, MK-4, and MK-7 in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method employs a straightforward sample preparation procedure and offers high throughput, making it suitable for large-scale clinical studies.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described HPLC-MS/MS method for the analysis of Vitamin K1, MK-4, and MK-7 in human plasma.

Table 1: Method Performance Characteristics

| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Mean Recovery (%) |

| Vitamin K1 (Phylloquinone) | 0.10 - 10 | 0.05 - 0.14 | > 92% |

| Vitamin K2 (Menaquinone-4) | 0.10 - 10 | 0.14 | > 92% |

| Vitamin K2 (Menaquinone-7) | 0.10 - 10 | 2.2 - 4.40 | > 92% |

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-assay CV (%) | Inter-assay CV (%) |

| Vitamin K1 | Low (0.25 ng/mL) | < 10.4% | < 15% |

| Mid (0.75 ng/mL) | < 3.2% | < 15% | |

| High (8.00 ng/mL) | < 2.3% | < 15% | |

| Vitamin K2 (MK-4) | Low (0.25 ng/mL) | < 14.3% | < 15% |

| Mid (0.75 ng/mL) | < 3.2% | < 15% | |

| High (8.00 ng/mL) | < 6.7% | < 15% | |

| Vitamin K2 (MK-7) | Low (0.25 ng/mL) | < 11.1% | < 15% |

| Mid (0.75 ng/mL) | < 6.0% | < 15% | |

| High (8.00 ng/mL) | < 7.0% | < 15% |

Data represents typical performance and may vary between laboratories.[3][5][6][8]

Experimental Protocols

1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is a common and effective method for extracting lipophilic vitamins like this compound from a plasma matrix.[9][10]

-

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., d7-labeled Vitamin K1, MK-4, and MK-7 in methanol)

-

Ethanol, HPLC grade

-

Hexane, HPLC grade

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 4000 x g

-

Nitrogen evaporator

-

-

Procedure:

-

Pipette 500 µL of plasma sample, calibration standard, or quality control sample into a centrifuge tube.

-

Add 50 µL of the internal standard solution and vortex briefly.

-

Add 1.5 mL of cold ethanol to precipitate proteins. Vortex for 1 minute.[10]

-

Add 4 mL of hexane and vortex for an additional 1 minute.[10]

-

Centrifuge at 4000 x g for 10 minutes to separate the layers.[10]

-

Carefully transfer the upper organic (hexane) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[10]

-

Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 15:85 water:methanol) and transfer to an autosampler vial for analysis.[3][10]

-

2. HPLC-MS/MS Analysis

-

Instrumentation:

-

HPLC system (e.g., Thermo Scientific Vanquish, Waters ACQUITY UPLC)[7][10]

-

Reversed-phase C18 or PFP column (e.g., 100 x 2.1 mm, 2.6 µm)[10]

-

Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Endura, Waters Xevo TQ-S micro)[7][10]

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[4][10]

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid and 5mM Ammonium Formate in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Gradient: A typical gradient starts with a high percentage of aqueous phase and ramps up to a high percentage of organic phase to elute the lipophilic analytes.

-

Flow Rate: 0.4 mL/min[4]

-

Column Temperature: 50 °C[4]

-

Injection Volume: 5 µL[3]

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive APCI or ESI

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Nebulizer Gas (Nitrogen): 60 psi[4]

-

APCI Probe Temperature: 400 °C[4]

-